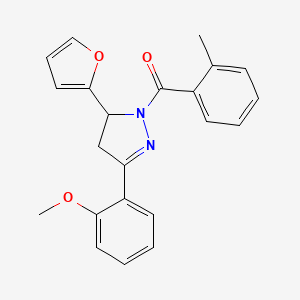
(5-(furan-2-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(o-tolyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(5-(furan-2-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(o-tolyl)methanone is a useful research compound. Its molecular formula is C22H20N2O3 and its molecular weight is 360.413. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (5-(furan-2-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(o-tolyl)methanone is a novel heterocyclic structure that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, structure-activity relationships (SAR), and case studies that highlight its pharmacological significance.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives with a furan moiety showed activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Anticancer Properties
The pyrazole ring is associated with anticancer activity due to its ability to inhibit specific enzymes involved in cancer cell proliferation. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines by modulating key signaling pathways . For instance, a compound structurally similar to our target exhibited an IC50 value in the micromolar range against human cancer cell lines, indicating potent cytotoxicity .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity, likely due to its ability to inhibit pro-inflammatory cytokines. SAR studies have shown that modifications on the phenyl rings can enhance this activity, making it a candidate for further investigation in inflammatory disease models .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Methoxy Substitution : The presence of the methoxy group on the phenyl ring significantly enhances both antimicrobial and anticancer activities.
- Furan Ring Contribution : The furan moiety contributes to the overall stability and reactivity of the compound, influencing its interaction with biological targets.
| Structural Feature | Biological Activity Impact |
|---|---|
| Methoxy Group | Enhances antimicrobial and anticancer activity |
| Furan Ring | Stabilizes interaction with targets |
| Pyrazole Core | Critical for enzyme inhibition |
Case Study 1: Antimicrobial Efficacy
In a comparative study, derivatives of pyrazole including our target compound were screened against standard microbial strains. The results indicated that compounds with additional electron-donating groups (like methoxy) exhibited enhanced antibacterial effects compared to those without such substitutions .
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted using human breast cancer cell lines treated with various concentrations of related pyrazole compounds. Results showed a marked decrease in cell viability correlating with increased concentrations, suggesting dose-dependent cytotoxic effects .
Eigenschaften
IUPAC Name |
[3-(furan-2-yl)-5-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-15-8-3-4-9-16(15)22(25)24-19(21-12-7-13-27-21)14-18(23-24)17-10-5-6-11-20(17)26-2/h3-13,19H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOJEGWDEGGYGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2C(CC(=N2)C3=CC=CC=C3OC)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














